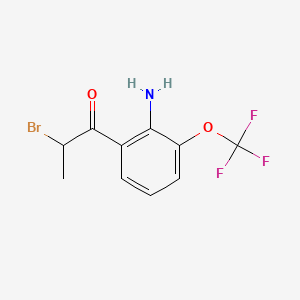

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-iodopropan-1-one

- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one

Uniqueness: Compared to its analogs, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one may exhibit distinct reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects .

Biological Activity

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, which include a brominated propanone group, an amino group, and a trifluoromethoxy substituent. These characteristics suggest potential biological activity, particularly in the fields of medicinal chemistry, including antimicrobial and anticancer applications.

- Molecular Formula : C10H9BrF3NO2

- Molecular Weight : 312.08 g/mol

- CAS Number : 1803804-42-3

The trifluoromethoxy group enhances lipophilicity and stability, which are critical for biological interactions. The presence of the amino group allows for hydrogen bonding, potentially increasing binding affinity to biological targets such as enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the bromine atom can participate in halogen bonding, influencing enzyme activity and receptor interactions. This can lead to significant pharmacological effects, including modulation of metabolic pathways and induction of apoptosis in cancer cells .

Biological Activity Data

Research has indicated that this compound may exhibit significant cytotoxicity against various cancer cell lines. Below is a summary of biological activity findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| U-937 (Leukemia) | 0.78 | Cytotoxic activity |

| HeLa (Cervical Cancer) | 1.54 | Inhibits proliferation |

These results indicate that the compound has potent anticancer properties, comparable or superior to known chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the efficacy of this compound in vitro:

-

Study on MCF-7 Cells :

- The compound was tested for its ability to induce apoptosis in MCF-7 cells through flow cytometry analysis.

- Results showed a dose-dependent increase in caspase-3/7 activity, indicating effective apoptosis induction.

-

Leukemia Cell Lines :

- In studies involving U-937 cells, the compound exhibited significant cytotoxicity at sub-micromolar concentrations.

- Mechanistic studies suggested that the presence of electron-withdrawing groups (like trifluoromethoxy) enhances biological activity by stabilizing reactive intermediates.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound allows for diverse chemical transformations compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Trifluoromethyl group | Known for anticancer properties |

| Fluoxetine | Trifluoromethyl group | Used as an antidepressant |

| 4-Bromoacetophenone | Brominated ketone structure | Used in organic synthesis |

The distinct structural features of this compound contribute to its unique reactivity and potential applications in drug development .

Properties

Molecular Formula |

C10H9BrF3NO2 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

1-[2-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

KKIDSBCQPNLJKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.